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Compound of Interest

Ethyl 2-(3-bromophenyl)oxazole-4-
Compound Name:
carboxylate

Cat. No.: B1464789

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic small molecule
characterized by a central oxazole ring, substituted at the 2-position with a 3-bromophenyl
group and at the 4-position with an ethyl carboxylate group. This compound belongs to the
broader class of 2,4-disubstituted oxazoles, a scaffold of significant interest in medicinal
chemistry and materials science. The strategic placement of the bromine atom on the phenyl
ring and the ester functionality provides valuable anchor points for further chemical
modifications, making it a versatile building block in the synthesis of more complex molecular
architectures. This guide offers a comprehensive overview of its chemical properties, a
validated synthetic protocol, detailed spectral analysis for its characterization, and an
exploration of its potential applications in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(3-
bromophenyl)oxazole-4-carboxylate is fundamental for its application in research and
development. These properties, largely predicted through computational models, provide
insights into its behavior in various chemical and biological environments.
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Property Value Source
Molecular Formula C12H10BrNOs PubChem CID: 53407337[1]
Molecular Weight 296.12 g/mol PubChem CID: 53407337[1]
ethyl 2-(3-bromophenyl)-1,3-
IUPAC Name PubChem CID: 53407337[1]
oxazole-4-carboxylate
CAS Number 885273-06-3 PubChem CID: 53407337[1]
CCOC(=0)C1=COC(=N1)C2=
SMILES PubChem CID: 53407337[1]
CC(=CC=C2)Br
XLogP3 3.2 PubChem CID: 53407337[1]
Hydrogen Bond Donor Count 0 PubChem CID: 53407337[1]
Hydrogen Bond Acceptor
4 PubChem CID: 53407337[1]
Count
Rotatable Bond Count 3 PubChem CID: 53407337[1]
Exact Mass 294.9844 g/mol PubChem CID: 53407337[1]
Monoisotopic Mass 294.9844 g/mol PubChem CID: 53407337[1]
Topological Polar Surface Area  52.3 A2 PubChem CID: 53407337[1]
Heavy Atom Count 17 PubChem CID: 53407337[1]

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is most effectively achieved
through a modified Robinson-Gabriel synthesis. This classical method for oxazole formation
involves the cyclodehydration of an a-acylamino ketone. The causality behind this choice of
synthetic strategy lies in the ready availability of the starting materials and the generally high
yields and purity of the resulting oxazole.

The overall synthetic workflow can be visualized as a two-step process: first, the formation of
the a-acylamino ketone intermediate, followed by its cyclization to the oxazole ring.
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Synthetic workflow for Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring

and product characterization.

Step 1: Synthesis of Ethyl a-(3-bromobenzamido)acetoacetate (Intermediate)

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 3-bromobenzamide (10.0 g, 50.0 mmol) in 100 mL of anhydrous
toluene.

Addition of Base: Add triethylamine (7.0 mL, 50.0 mmol) to the solution.

Acylation: Slowly add ethyl bromopyruvate (8.0 mL, 60.0 mmol) to the mixture at room
temperature. The slow addition is crucial to control the exothermic reaction.

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)
using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the
starting benzamide spot indicates reaction completion.

Work-up: After cooling to room temperature, filter the mixture to remove the triethylamine
hydrobromide salt. Wash the filtrate with 1 M HCI (2 x 50 mL), saturated NaHCOs solution (2
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x 50 mL), and brine (1 x 50 mL).

« |solation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude ethyl a-(3-bromobenzamido)acetoacetate as an oil or a
low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Reagents and Setup: Place the crude ethyl a-(3-bromobenzamido)acetoacetate from the
previous step into a 100 mL round-bottom flask.

e Cyclizing Agent: Carefully add concentrated sulfuric acid (20 mL) to the crude intermediate
while cooling the flask in an ice bath. The use of a strong dehydrating agent like sulfuric acid
is essential to drive the intramolecular cyclization and subsequent dehydration.[2][3]

» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 2-3 hours. The reaction mixture will typically darken.

e Quenching: Slowly pour the reaction mixture onto crushed ice (approximately 100 g) with
vigorous stirring. This will precipitate the crude product.

« |solation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly
with cold water until the washings are neutral. Recrystallize the crude solid from ethanol to
afford pure Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate as a crystalline solid.

Structural Elucidation and Spectral Analysis

The definitive identification of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate relies on a
combination of spectroscopic techniques. Below are the expected spectral data based on the
analysis of structurally similar compounds and general principles of spectroscopy.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The *H NMR spectrum provides information about the different types of protons and their
connectivity within the molecule.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
H on C2' of the
~8.25 t,J=18Hz 1H _
bromophenyl ring
ddd, J=7.8,1.8,10 H on C6' of the
~8.00 1H _
Hz bromophenyl ring
ddd, J=8.0,2.0,1.0 H on C4' of the
~7.70 1H _
Hz bromophenyl ring
H on C5 of the
~8.40 S 1H ]
oxazole ring
H on C5' of the
~7.40 t,J=8.0Hz 1H .
bromophenyl ring
~4.40 q,J=7.1Hz 2H -OCH2CHs
~1.40 t,J=7.1Hz 3H -OCH2CHs

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

The 13C NMR spectrum reveals the number of distinct carbon environments in the molecule.
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Chemical Shift (6, ppm) Assignment
~161.5 C=0 (ester)
~159.0 C2 (oxazole)
~145.0 C4 (oxazole)
~138.0 C5 (oxazole)
~134.0 C1' (bromophenyl)
~133.5 C6' (bromophenyl)
~131.0 C5' (bromophenyl)
~129.5 C2' (bromophenyl)
~123.0 C3' (bromophenyl)
~125.5 C4' (bromophenyl)
~61.5 -OCH2CHs

~14.5 -OCH2CHs

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, the electron ionization
(El) mass spectrum is expected to show a prominent molecular ion peak (M*) and a
characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (7°Br
and 81Br isotopes).

Expected Fragmentation Pattern:
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[C12H10BrNOs]*
m/z = 295/297

- *OCH2CHs - *COOCH:2CHs
[M - OCH2CHs]* [M - COOCH2CHs]*
m/z = 250/252 m/z = 222/224
- C2H2N20
[C7H4Br]*

m/z = 155/157

Br
[CeHa]*
m/z =76
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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